N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S/c1-12(2)19-21(29)27-20(26-19)15-6-4-5-7-17(15)25-22(27)30-11-18(28)24-14-9-8-13(3)16(23)10-14/h4-10,12,19H,11H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEGTDFVLUKBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A fluorinated aromatic ring (3-fluoro-4-methylphenyl)
- A thioacetamide moiety linked to an imidazoquinazoline derivative
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer effects
- Antimicrobial properties
- Anti-inflammatory activities
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. A study demonstrated that quinazolinone derivatives displayed significant cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 10 μM to 12 μM.
- PC3 (prostate cancer) : The most active compounds inhibited cell growth in a dose-dependent manner .
Antimicrobial Activity
Similar compounds have shown promising results against microbial pathogens. For example:
- Compounds related to the quinazoline and thiazole classes exhibited antibacterial activity against Staphylococcus aureus and Candida albicans , indicating potential for development as antimicrobial agents .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival.
- Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Microbial Cell Walls : Antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis.
Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for N-(3-fluoro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with the preparation of the imidazoquinazoline core. Key steps include:
- Cyclization of precursors (e.g., anthranilic acid derivatives) under controlled conditions (e.g., reflux in DMF with triethylamine as a catalyst) .
- Thioether formation via nucleophilic substitution between the imidazoquinazoline-thiol intermediate and chloroacetamide derivatives .
Q. How can the structural identity and purity of this compound be confirmed?
- Techniques :
- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions and confirm the absence of impurities .
- Mass Spectrometry (MS) : Use high-resolution MS to validate the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- Elemental Analysis : Confirm C, H, N, S content to ensure purity ≥95% .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against cyclooxygenase (COX) enzymes?
- Assay Design :
- Perform in vitro COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) or fluorometric methods.
- Compare IC values with known inhibitors (e.g., Quinoxaline A in Table 2 of ) to establish relative potency .
- Data Interpretation : Use kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive) .
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Approaches :
- Reproducibility Checks : Standardize assay protocols (e.g., enzyme source, buffer conditions) to minimize variability .
- Stability Testing : Assess compound degradation under assay conditions via HPLC. Fluorine substituents may enhance stability, but photolytic/oxidative degradation pathways should be ruled out .
- Impurity Profiling : Use LC-MS to identify by-products that might interfere with bioactivity .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic properties?
- Modifications :
- Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to enhance metabolic stability .
- Replace the isopropyl group with bulkier substituents to improve target selectivity .
Q. What experimental frameworks are suitable for transitioning from in vitro to in vivo testing?
- Steps :
- Pharmacokinetic Profiling : Measure oral bioavailability and half-life in rodent models. Fluorinated compounds often exhibit enhanced membrane permeability .
- Toxicity Screening : Conduct acute toxicity studies in Wistar rats (e.g., OECD Guideline 423) to establish safe dosing ranges .
- Efficacy Models : Use xenograft models (e.g., human cancer cell lines) to assess antitumor activity if initial in vitro data suggests anticancer potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
